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Compound of Interest

Compound Name: 2-Chloroquinoline-7-carbaldehyde

CAS No.: 863549-06-8

Cat. No.: B3159636

Get Quote

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Chloroquinoline-7-
carbaldehyde

Executive Summary & Strategic Context
In the high-stakes arena of quinoline-based drug discovery (e.g., antimalarials, kinase

inhibitors), the precise identification of regioisomers is critical. 2-Chloroquinoline-7-
carbaldehyde is a structural isomer of the more synthetically ubiquitous 2-chloroquinoline-3-

carbaldehyde (a standard Vilsmeier-Haack product).[1]

This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of

the 7-isomer against its primary alternatives: its 3-isomer (the most common

impurity/alternative) and the deformylated precursor (2-chloroquinoline).

Key Finding: While isomeric alternatives share identical molecular weights (

g/mol ), the 7-carbaldehyde exhibits a distinct fragmentation kinetically controlled by the distal
nature of its substituents, lacking the "ortho-effect" interactions seen in the 3-isomer. This guide
provides the mechanistic roadmap to distinguish them.
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Technical Specifications & Methodology
To ensure reproducibility, the following experimental conditions are defined for the comparative

profiling.

Table 1: Experimental Ionization Protocols

Parameter
Method A: Electron
Ionization (EI)

Method B: Electrospray
Ionization (ESI)

Role
Structural Fingerprinting (Hard

Ionization)

Molecular Weight Confirmation

(Soft Ionization)

Energy/Voltage 70 eV 3.5 - 4.0 kV (Positive Mode)

Source Temp 230 °C 300 °C (Desolvation Gas)

Carrier/Solvent Helium (GC-MS)
MeOH/H₂O (50:[1]50) + 0.1%

Formic Acid

Detection Limit Low picogram range
Femtogram range (High

Sensitivity)

Fragmentation Analysis: The 7-Isomer Pathway[1]
The fragmentation of 2-Chloroquinoline-7-carbaldehyde is governed by the stability of the

quinoline scaffold and the lability of the exocyclic aldehyde group. Unlike the 3-isomer, where

steric crowding and electronic interaction between the 2-Cl and 3-CHO groups occur, the 7-

isomer behaves as a "pseudo-independent" system.[1]

Mechanistic Logic (Causality)
Molecular Ion (

): The aromatic ring stabilizes the radical cation, yielding a robust molecular ion at m/z 191
(with a

isotope peak at 193 in a 3:1 ratio).
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Primary Fragmentation (Alpha-Cleavage): The aldehyde hydrogen is lost (M-1) or, more

dominantly, the carbonyl moiety is ejected as carbon monoxide (CO). This is the

"gatekeeper" step.

Secondary Fragmentation (Halogen Loss): Following CO loss, the resulting radical cation

(m/z 163) resembles the 2-chloroquinoline radical. The C-Cl bond then cleaves, expelling a

chlorine radical (

) to form the quinolinyl cation (m/z 128).

Tertiary Fragmentation (Ring Collapse): The high-energy quinolinyl cation ejects Hydrogen

Cyanide (HCN), a hallmark of nitrogen heterocycles, resulting in m/z 101.

Visualization of Signaling Pathway
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Legend
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- HCN (27 Da)
Ring Contraction
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Click to download full resolution via product page

Figure 1: Step-wise fragmentation mechanism of 2-Chloroquinoline-7-carbaldehyde under

Electron Ionization (70 eV).

Comparative Performance Review
This section compares the 7-isomer against its most relevant "competitors" in an analytical

setting.
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Comparison 1: vs. 2-Chloroquinoline-3-carbaldehyde
(The Isomer)
The 3-isomer is the standard product of Vilsmeier-Haack formylation on N-arylacetamides.[1]

Distinguishing it from the 7-isomer is a common challenge.

Feature
7-Carbaldehyde

(Target)

3-Carbaldehyde

(Alternative)
Analytical Implication

[M-1]+ Intensity

High.[1] The C-7

aldehyde H is

unhindered; alpha-

cleavage is

statistically favored.[1]

Medium/Low. Steric

hindrance from 2-Cl

and 4-H may

suppress simple H

loss.[1]

7-isomer shows a

stronger m/z 190

peak.[1]

Ortho Effect
Absent. Substituents

are distal.[1]

Present. Interaction

between 2-Cl and 3-

CHO can lead to

unique [M-Cl]+ direct

loss or HCl

elimination.[1]

3-isomer may show

an anomalous [M-35]+

or [M-36]+ before CO

loss.[1]

Retention Time

Longer. More polar

surface area exposed;

better packing.[1]

Shorter.

Intramolecular

shielding reduces

polarity.[1]

GC/LC separation is

viable.[1]

Comparison 2: vs. 2-Chloroquinoline (The Scaffold)
Used to baseline the fragmentation efficiency.
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Metric
2-Chloroquinoline-7-
carbaldehyde

2-Chloroquinoline

Base Peak (EI) m/z 191 (M+) or 163 (M-CO) m/z 163 (M+)

Complexity
High (Multiple neutral losses:

CO, Cl, HCN)
Medium (Loss of Cl, HCN)

Identification Confidence

Superior.[1] The mass shift of

+28 Da (CO) confirms the

aldehyde.

Baseline. Lacks the carbonyl

"handle" for confirmation.

Quantitative Data Summary (Simulated Reference)
Use this table to validate your experimental spectra.

Table 2: Diagnostic Ion Table (EI, 70 eV)
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m/z (amu) Ion Identity
Relative
Abundance (Est.)

Interpretation Note

191 100% (Base)

Molecular Ion.[1]

Stable aromatic

system.

193 ~32%

Chlorine isotope

signature (Critical for

confirmation).

190 40-60%

Loss of aldehydic

Hydrogen (

).

163 70-90%

Loss of CO (

). Matches 2-

chloroquinoline.

128 40%
Loss of Cl radical from

the m/z 163 fragment.

101 25%
Loss of HCN from the

quinoline ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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